

# separation of chloromethane from other chlorinated methanes by distillation

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## Compound of Interest

Compound Name: Chloromethane

Cat. No.: B1201357

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## Technical Support Center: Separation of Chlorinated Methanes

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the separation of **chloromethane** and other chlorinated methanes (**dichloromethane**, chloroform, and carbon tetrachloride) by distillation.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my separation inefficient, resulting in poor product purity?

A1: Inefficient separation is a common issue that can stem from several factors:

- **Incorrect Reflux Ratio:** An insufficient reflux ratio can lead to incomplete separation. Try increasing the reflux ratio to improve purity, but be aware that this will also decrease the product take-off rate.<sup>[1]</sup>
- **Column Flooding or Weeping:** Excessive vapor flow can cause "flooding," where liquid is carried up the column.<sup>[1][2]</sup> Conversely, very low vapor flow can lead to "weeping," where liquid drips through the trays instead of flowing across them. Both conditions drastically reduce the efficiency of vapor-liquid contact.

- **Improper Packing/Tray Efficiency:** The distillation column's packing material may be damaged, fouled, or improperly installed, creating channels for vapor to bypass the liquid phase.[\[1\]](#)[\[2\]](#)
- **Fluctuating Heat Input:** Unstable heating of the reboiler can cause inconsistent vaporization, disrupting the equilibrium within the column. Ensure your heating mantle or steam supply is providing steady heat.

Q2: I'm observing significant pressure fluctuations in the distillation column. What could be the cause?

A2: Pressure fluctuations can indicate instability in the column. Potential causes include:

- **Inconsistent Reboiler Performance:** Surges in boiling (bumping) can cause pressure spikes. Ensure even boiling by using boiling chips or a magnetic stirrer in the reboiler.
- **Condenser Overload:** If the condenser cannot handle the vapor load, vapor can accumulate, leading to an increase in pressure. Check the coolant flow rate and temperature.[\[2\]](#)
- **Column Flooding:** As liquid accumulates in a flooded column, it increases the pressure drop across the column, which can manifest as pressure fluctuations at the top.[\[1\]](#)[\[2\]](#)

Q3: My distillation is taking much longer than expected. How can I optimize the process?

A3: While maintaining purity is key, process time can be optimized:

- **Heat Input:** Gradually increase the heat input to the reboiler. This will increase the vaporization rate and speed up the distillation. However, be cautious not to supply excessive heat, as this can lead to flooding and decreased separation efficiency.[\[3\]](#)
- **Insulation:** Ensure the distillation column is well-insulated. This minimizes heat loss to the environment and maintains a proper temperature gradient within the column, leading to a more efficient separation.
- **System Leaks:** Check for any leaks in the glassware joints. A leak can allow vapor to escape, reducing the overall efficiency and yield.

Q4: What type of column packing is best for separating chlorinated methanes?

A4: The choice of packing material depends on the scale and specific requirements of your experiment.

- Random Packing (e.g., Raschig rings, Berl saddles): These are suitable for general laboratory use. Ceramic or porcelain options offer excellent resistance to corrosion from chlorinated solvents.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Structured Packing: These offer higher efficiency and lower pressure drop, making them ideal for difficult separations or when high throughput is needed.[\[7\]](#)[\[8\]](#) Stainless steel is a common material, but for potentially corrosive environments, specialized alloys or materials like PTFE might be necessary.[\[4\]](#)[\[7\]](#)
- Copper Packing: While effective for removing sulfur compounds in alcohol distillation, copper is not typically necessary for separating pre-purified chlorinated methanes.[\[5\]](#)

Q5: How can I verify the purity of my separated fractions?

A5: Several analytical methods can be used to determine the purity of the collected distillates:

- Gas Chromatography (GC): This is the most common and accurate method. A GC equipped with a suitable column and a detector like a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) can separate and quantify the components in your sample.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Refractive Index: Measuring the refractive index of your fractions and comparing it to the known values for pure compounds can give a good indication of purity.
- Boiling Point Determination: Carefully measuring the boiling point of the collected fraction can help identify the compound and assess its purity. Impurities will typically cause the boiling point to be a range rather than a sharp value.[\[12\]](#)

## Quantitative Data: Physical Properties of Chlorinated Methanes

The separation of chlorinated methanes by distillation is possible due to their different boiling points.[13][14] The compound with the lowest boiling point will vaporize first and travel up the distillation column to be collected as the distillate.

Compound	Formula	Molecular Weight (g/mol )	Boiling Point (°C at 1 atm)
Chloromethane	CH <sub>3</sub> Cl	50.49	-24.2
Dichloromethane	CH <sub>2</sub> Cl <sub>2</sub>	84.93	39.6[3][13]
Chloroform	CHCl <sub>3</sub>	119.38	61.2
Carbon Tetrachloride	CCl <sub>4</sub>	153.82	76.7[15]

Note: **Chloromethane** is a gas at room temperature and standard pressure. Its separation requires cryogenic distillation.

## Experimental Protocol: Fractional Distillation of a Dichloromethane/Chloroform Mixture

This protocol outlines a general procedure for separating a mixture of **dichloromethane** and chloroform in a laboratory setting.

### Safety Precautions:

- All chlorinated methanes are hazardous and should be handled in a well-ventilated fume hood.[3]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Viton or laminate), safety goggles, and a lab coat.[16][17]
- **Chloromethane** is an extremely flammable gas.[18] Ensure there are no ignition sources nearby.[19]
- Have an emergency plan and access to safety showers and eyewash stations.[16]

### Apparatus:

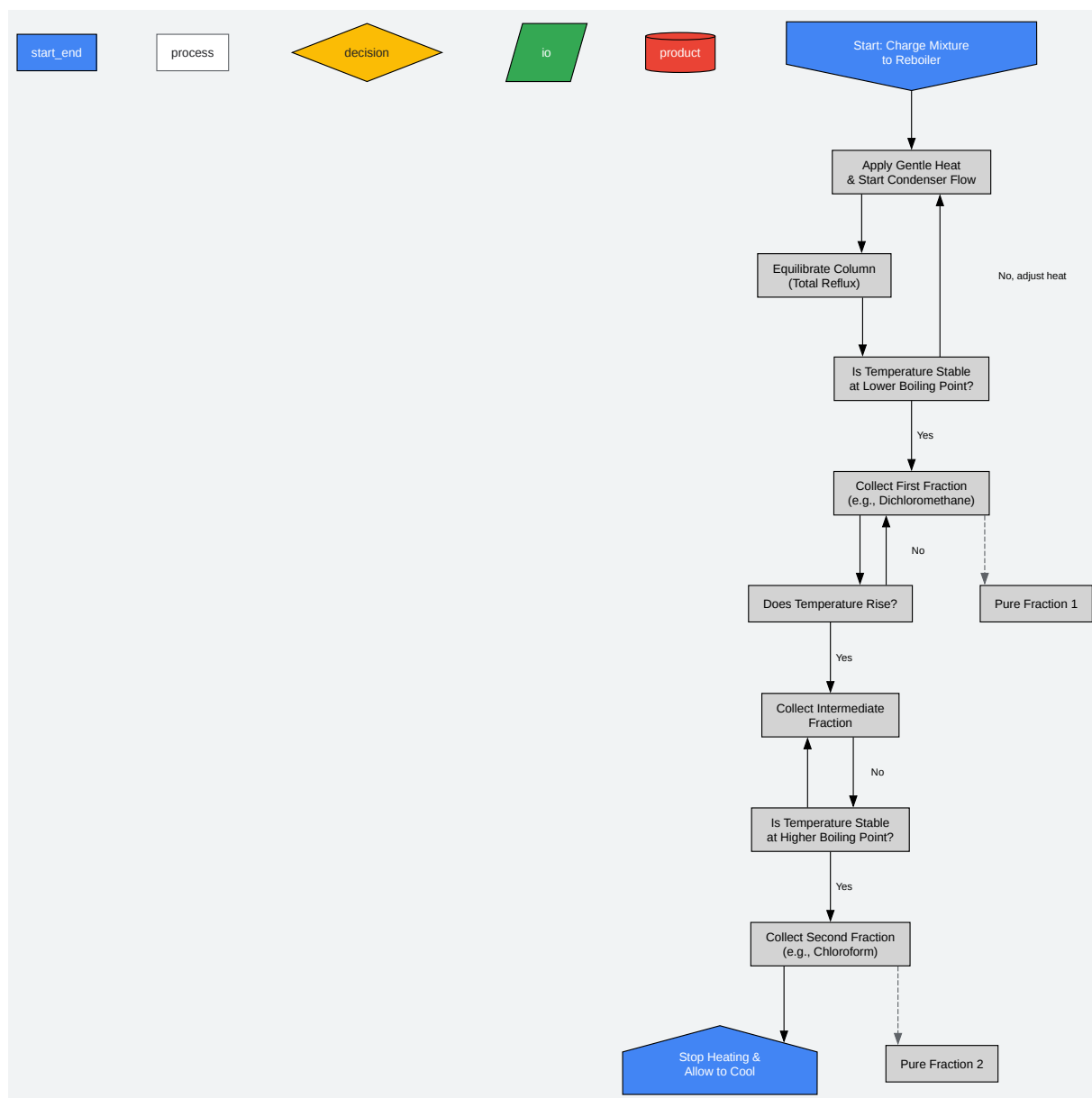
- Heating mantle with a stirrer function.
- Round-bottom flask (reboiler).
- Fractionating column (e.g., Vigreux or packed column).
- Distillation head with a thermometer adapter and condenser.
- Thermometer.
- Condenser with coolant tubing.
- Receiving flask(s).
- Glass joints, clips, and stands to secure the apparatus.
- Boiling chips or a magnetic stir bar.

#### Procedure:

- **Assembly:** Assemble the fractional distillation apparatus securely in a fume hood. Ensure all glass joints are properly sealed.
- **Charging the Reboiler:** Fill the round-bottom flask with the chlorinated methane mixture to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.
- **Begin Heating:** Turn on the cooling water to the condenser. Begin heating the reboiler gently.
- **Equilibration:** As the mixture heats to a boil, you will see a condensation ring rise slowly up the packed column. Allow the column to equilibrate by adjusting the heat so that the condensation ring is maintained in the upper third of the column for a period before any distillate is collected. This process, known as total reflux, ensures the best possible separation.
- **Collecting the First Fraction (Dichloromethane):** The vapor temperature should stabilize at the boiling point of the more volatile component, **dichloromethane** (approx. 39.6°C).<sup>[13]</sup> Begin collecting the distillate in the receiving flask. Maintain a slow and steady distillation rate (e.g., 1-2 drops per second).

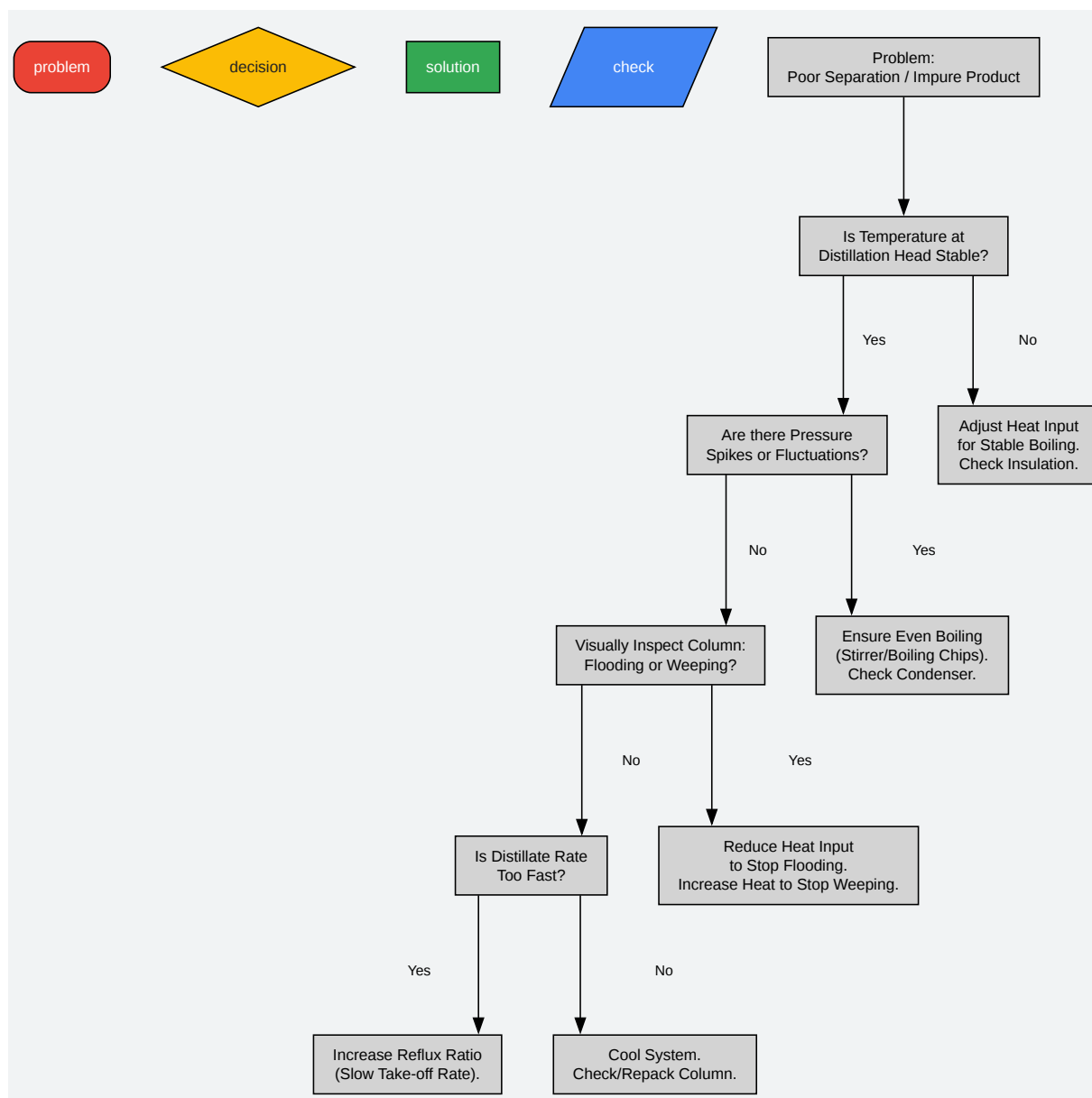
- **Transition:** As the **dichloromethane** is removed, the temperature at the distillation head will begin to rise. This indicates that the less volatile component (chloroform) is starting to vaporize in larger quantities.
- **Collecting the Intermediate Fraction:** When the temperature starts to rise, switch the receiving flask to collect an intermediate fraction. This fraction will be a mixture of both components and can be added to a future batch for re-distillation.
- **Collecting the Second Fraction (Chloroform):** The temperature will then stabilize again at the boiling point of chloroform (approx. 61.2°C). Switch to a clean receiving flask to collect the pure chloroform fraction.
- **Shutdown:** Once most of the chloroform has been distilled or only a small volume remains in the reboiler, turn off the heat. Never distill to dryness. Allow the apparatus to cool completely before disassembling.

## Visualizations



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Caption: Experimental workflow for fractional distillation.



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Caption: Troubleshooting guide for poor distillation separation.



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## References

- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mitroindustries.com [mitroindustries.com]
- 5. distilmate.com [distilmate.com]
- 6. chemglass.com [chemglass.com]
- 7. kuberinternals.com [kuberinternals.com]
- 8. scribd.com [scribd.com]
- 9. Methods validation for the determination of trihalomethanes in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods validation for the determination of trihalomethanes in drinking water. | Semantic Scholar [semanticscholar.org]
- 11. CN102087250A - Method for testing and analyzing high-purity dichloromethane - Google Patents [patents.google.com]
- 12. moravek.com [moravek.com]
- 13. Dichloromethane - Wikipedia [en.wikipedia.org]
- 14. Chloroform - Wikipedia [en.wikipedia.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 17. CCOHS: Chlorine [ccohs.ca]
- 18. airgas.com [airgas.com]
- 19. balchem.com [balchem.com]

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